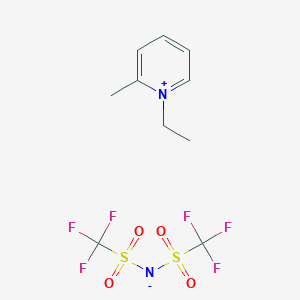
3,4-Bis(trifluoromethoxy)benzoylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(trifluoromethoxy)benzoylfluoride, commonly referred to as BTFMBF, is a fluorinated organofluorine compound widely used in scientific research. It is a colorless, volatile liquid with a pungent odor, and is soluble in a variety of organic solvents. BTFMBF has a wide range of applications in the synthesis of organic compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, BTFMBF has been studied for its potential biochemical and physiological effects.
Scientific Research Applications
BTFMBF has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. BTFMBF has also been used as a reagent in the synthesis of polymers and as a catalyst in organic reactions. In addition, BTFMBF has been studied for its potential biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BTFMBF is not fully understood. However, it is believed to act as a fluorinating agent, which can react with a variety of organic compounds to form new compounds. BTFMBF is believed to react with the active site of enzymes, resulting in the inhibition of their activity. It is also believed to react with proteins, leading to changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTFMBF are not fully understood. However, it has been shown to inhibit the activity of enzymes, which can lead to changes in cellular processes. In addition, BTFMBF has been shown to inhibit the activity of certain proteins, which can lead to changes in the structure and function of cells. BTFMBF has also been shown to interact with DNA, leading to changes in gene expression.
Advantages and Limitations for Lab Experiments
The use of BTFMBF in laboratory experiments has several advantages. It is a highly reactive compound, which allows for the rapid synthesis of organic compounds. It is also relatively easy to handle and store, making it suitable for use in a variety of laboratory settings. However, BTFMBF is a volatile and pungent compound, and should be handled with care to avoid exposure to hazardous fumes. In addition, BTFMBF is a toxic compound, and should be used in a well-ventilated area with appropriate safety precautions.
Future Directions
The use of BTFMBF in scientific research is still in its infancy, and there is much to be explored. Further research is needed to better understand the biochemical and physiological effects of BTFMBF. In addition, the development of new synthetic methods for the synthesis of BTFMBF and its derivatives could lead to new and improved applications. Finally, further research is needed to develop safer and more efficient methods for handling and storing BTFMBF in the laboratory.
Synthesis Methods
BTFMBF is most commonly synthesized by the reaction of trifluoromethylbenzoyl chloride with sodium fluoride in acetonitrile. This reaction is carried out at room temperature and yields a pure product in high yield. Other methods of synthesis have been reported, such as the reaction of trifluoromethylbenzoyl chloride with potassium fluoride in dimethylformamide, and the reaction of trifluoroacetic anhydride with sodium fluoride in acetonitrile.
properties
IUPAC Name |
3,4-bis(trifluoromethoxy)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O3/c10-7(17)4-1-2-5(18-8(11,12)13)6(3-4)19-9(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOCBPMHXOVMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)OC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)




